molecular formula C6H15BN2O2 B14001181 N-diethylboranyl-N-ethoxynitrous amide CAS No. 89585-03-5

N-diethylboranyl-N-ethoxynitrous amide

Cat. No.: B14001181
CAS No.: 89585-03-5
M. Wt: 158.01 g/mol
InChI Key: ROKLJRIJMWPLLQ-UHFFFAOYSA-N
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Description

N-diethylboranyl-N-ethoxynitrous amide is a chemical compound that belongs to the class of amides. Amides are organic compounds characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom. This specific compound features a boron atom bonded to two ethyl groups and an ethoxy group, making it a unique member of the amide family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-diethylboranyl-N-ethoxynitrous amide can be achieved through various methods. One common approach involves the reaction of diethylborane with ethoxynitrous amide under controlled conditions. The reaction typically requires an inert atmosphere and anhydrous solvents to prevent unwanted side reactions. The process may also involve the use of catalysts to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This approach maximizes efficiency and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

N-diethylboranyl-N-ethoxynitrous amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boron-containing oxides.

    Reduction: Reduction reactions can convert the compound into simpler amides or amines.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may require the use of strong acids or bases as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron oxides, while reduction can produce simpler amides or amines.

Scientific Research Applications

N-diethylboranyl-N-ethoxynitrous amide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying boron-related biological processes.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-diethylboranyl-N-ethoxynitrous amide involves its interaction with specific molecular targets. The boron atom in the compound can form stable complexes with various biomolecules, influencing their activity. This interaction can modulate enzymatic reactions and other cellular processes, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylformamide (DMF): A common solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide (DMA): Another versatile solvent with similar properties to DMF.

    N,N-Diethylacetamide: Shares structural similarities with N-diethylboranyl-N-ethoxynitrous amide but lacks the boron atom.

Uniqueness

This compound is unique due to the presence of the boron atom, which imparts distinct chemical properties. This makes it particularly useful in applications where boron chemistry is essential, such as in the synthesis of boron-containing compounds and materials.

Properties

CAS No.

89585-03-5

Molecular Formula

C6H15BN2O2

Molecular Weight

158.01 g/mol

IUPAC Name

N-diethylboranyl-N-ethoxynitrous amide

InChI

InChI=1S/C6H15BN2O2/c1-4-7(5-2)9(8-10)11-6-3/h4-6H2,1-3H3

InChI Key

ROKLJRIJMWPLLQ-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)N(N=O)OCC

Origin of Product

United States

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